An In-depth Technical Guide to 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
An In-depth Technical Guide to 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC), a key intermediate in the synthesis of several β-lactam antibiotics. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, safety and handling information, and its critical role in pharmaceutical manufacturing.
Chemical and Physical Properties
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a white to off-white crystalline powder.[1][2] It is a thermally sensitive substance that is susceptible to decomposition upon exposure to heat and moisture.[2][3] The compound is soluble in organic solvents such as dichloromethane and acetonitrile.[2]
Table 1: Physical and Chemical Properties of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
| Property | Value | Source(s) |
| CAS Number | 59703-00-3 | [3] |
| Molecular Formula | C₇H₉ClN₂O₃ | [2][4] |
| Molecular Weight | 204.61 g/mol | [2][4] |
| Appearance | White to tan powder, partially agglomerated | [5] |
| Melting Point | 94-100 °C | [2][3][5] |
| Boiling Point | 292.9 °C at 760 mmHg | [5] |
| Density | 1.408 g/cm³ | [5] |
| Flash Point | 131 °C | [5] |
| Water Solubility | Decomposes | [5][6] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [7] |
Spectroscopic Data
While detailed spectra are not publicly available, ¹H NMR and ¹³C NMR data for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride are available from various chemical suppliers upon request.[5][7][8]
Experimental Protocols: Synthesis
The most common laboratory and industrial synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride involves the reaction of 1-Ethyl-2,3-dioxopiperazine with a phosgene equivalent, such as triphosgene.
Protocol: Synthesis from 1-Ethyl-2,3-dioxopiperazine and Triphosgene [9]
Materials:
-
1-Ethyl-2,3-dioxopiperazine (N-ethyldioxypiperazine): 14.2 g (0.10 mol)
-
Dichloromethane: 200 mL + 30 mL for washing
-
Trimethylchlorosilane (TMCS): 16.3 g (0.15 mol)
-
Pyridine: 11.9 g (0.15 mol)
-
4-(Dimethylamino)pyridine (DMAP): 0.018 g
-
Triphosgene: 11.9 g (0.04 mol)
-
n-Hexane: 100 mL
Procedure:
-
To a 500 mL three-necked flask, add 1-Ethyl-2,3-dioxopiperazine (14.2 g) and dichloromethane (200 mL).
-
Stir the mixture and cool to a temperature between -25 °C and -20 °C.
-
Add trimethylchlorosilane (16.3 g) while maintaining the temperature.
-
Add pyridine (11.9 g) and DMAP (0.018 g), still maintaining the temperature between -25 °C and -20 °C.
-
Add triphosgene (11.9 g) in batches, ensuring the temperature remains in the specified range.
-
Maintain the reaction at this temperature for 30-60 minutes after the addition of triphosgene is complete.
-
Upon completion of the reaction, filter the mixture by suction and wash the solid with 30 mL of dichloromethane.
-
Distill the filtrate to dryness under reduced pressure.
-
Add 100 mL of n-hexane to the residue to induce crystallization.
-
Filter the crystalline product by suction and dry to obtain 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.
Expected Yield: 19.3 g (94.3%)[9]
Role in Pharmaceutical Synthesis
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a crucial intermediate in the synthesis of several important antibiotics, including Piperacillin and Cefoperazone.[3][10][11] It acts as an acylating agent, introducing the 4-ethyl-2,3-dioxopiperazine moiety to the antibiotic backbone.
The following diagram illustrates the synthesis pathway of Cefoperazone, highlighting the role of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.
Caption: Synthesis of Cefoperazone.
Safety and Handling
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is classified as a corrosive substance.[6] It causes severe skin burns and eye damage.[4]
Hazard and Precautionary Statements:
-
Hazard Statements: H314 (Causes severe skin burns and eye damage).[4]
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[4]
-
P302+P361+P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately wash with plenty of water.[4]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P316: Get emergency medical help immediately.[4]
-
P405: Store locked up.[4]
-
P501: Dispose of contents/container in accordance with local regulations.[4]
-
First Aid Measures:
-
In case of eye contact: Rinse immediately with plenty of water and seek medical advice.
-
In case of skin contact: Wash off immediately with plenty of water.
-
If swallowed: Seek medical advice immediately.
-
If inhaled: Move to fresh air.
Logical Workflow for Synthesis
The synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride follows a logical progression from readily available starting materials to the final product. The workflow ensures high purity and yield, which is critical for its use in pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cefoperazone sodium, T-1551, Cefoperazin, Cefoper, Cefobis-药物合成数据库 [drugfuture.com]
- 3. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride [chinahutu.com]
- 4. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride, CAS No. 59703-00-3 - iChemical [ichemical.com]
- 6. CAS#:59703-00-3 | 4-ethyl-2,3-dioxopiperazin-1-carbonylchlorid | Chemsrc [chemsrc.com]
- 7. 59703-00-3|4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride|BLD Pharm [bldpharm.com]
- 8. 59703-00-3 | 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | Chlorides | Ambeed.com [ambeed.com]
- 9. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 10. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]
- 11. chembk.com [chembk.com]
